(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluoropyrimidine, piperidine, and phenylisoxazole moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 5-fluoropyrimidine, piperidine, and phenylisoxazole derivatives. These components are then linked through a series of reactions, including nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Researchers may examine its efficacy in targeting specific diseases or conditions, as well as its pharmacokinetics and toxicity profiles.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the synthesis of other valuable chemicals or intermediates.
Mechanism of Action
The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone include other fluoropyrimidine derivatives, piperidine-based compounds, and phenylisoxazole analogs. Examples include:
5-Fluorouracil: A fluoropyrimidine derivative used in cancer treatment.
Piperidine: A simple piperidine compound used as a building block in organic synthesis.
Phenylisoxazole: A basic phenylisoxazole structure used in various chemical applications.
Uniqueness
What sets this compound apart is its combination of these three distinct moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c20-14-10-21-19(22-11-14)26-15-7-4-8-24(12-15)18(25)16-9-17(27-23-16)13-5-2-1-3-6-13/h1-3,5-6,9-11,15H,4,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBWAAVQEOMELV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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